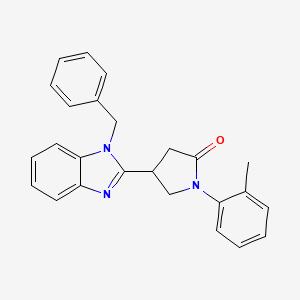

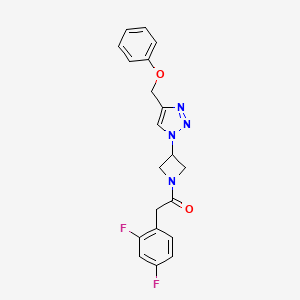

![molecular formula C16H22N2O2 B2802035 4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid CAS No. 1094645-43-8](/img/structure/B2802035.png)

4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid” is a complex organic compound. It seems to contain an indole group, which is a common structure in many natural substances, and a dimethylaminoethyl group, which is often found in various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid” were not found, there are related compounds that have been synthesized. For instance, the synthesis of diblock copolymers of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT has been reported . Another study reported the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .

Wissenschaftliche Forschungsanwendungen

- DMAB’s amphiphilic nature allows it to self-assemble into nanosized micelles. These micelles can encapsulate drugs, such as the antioxidant quercetin, for targeted delivery . Researchers have explored DMAB-based micelles as potential drug carriers due to their biocompatibility and controlled release properties.

- Combining drug and gene delivery is crucial for cancer therapy. DMAB-modified block copolymers can form micelleplexes with DNA through electrostatic interactions. These nanoaggregates hold promise for simultaneous codelivery of drugs and genetic material .

- DMAB-functionalized polymers offer a versatile platform for designing nanocarriers. By tuning composition and properties, researchers can create biocompatible and biodegradable systems for targeted therapies .

- DMAB-containing IPNs have been prepared in one-pot procedures. These hydrogels exhibit pH and temperature responsiveness, making them suitable for controlled drug release applications .

- Block copolymers with PDMAEMA as the hydrophilic block can form aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of PDMAEMA. DMAB contributes to the overall behavior of these polymersomes .

- DMAB’s unique structure may influence cellular metabolic pathways. Investigating its effects on metabolic enzymes and pathways could reveal novel therapeutic strategies .

Drug Delivery Systems

Gene Delivery

Polymer Nanocarriers

Interpenetrating Networks (IPNs)

Stimuli-Responsive Polymersomes

Metabolic Activity Modulation

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, potentially leading to diverse biological effects.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways

Pharmacokinetics

The compound’s solubility, density, and vapor pressure suggest that it may have certain bioavailability characteristics

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the compound’s properties such as solubility, density, and vapor pressure could potentially be influenced by environmental conditions such as temperature and pH

Eigenschaften

IUPAC Name |

4-[1-[2-(dimethylamino)ethyl]indol-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-17(2)10-11-18-12-13(6-5-9-16(19)20)14-7-3-4-8-15(14)18/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMCXGSBXXHNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C2=CC=CC=C21)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B2801952.png)

![N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2801953.png)

![2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione](/img/structure/B2801954.png)

![5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2801964.png)

![1-(2,5-Dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2801975.png)